6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C27H38N4O2S and its molecular weight is 482.7 g/mol. The purity is usually 95%.
The exact mass of the compound 6-tert-butyl-N-(2-methylphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is 482.27154764 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Intermediate Compounds
The chemical compound , due to its complex structure, plays a significant role in the synthesis of various biologically active molecules. For example, compounds with tert-butyl and piperazine groups have been used as intermediates in the synthesis of benzimidazole compounds, which are crucial for developing drugs with potential biological activities (Liu Ya-hu, 2010). Similarly, tetrahydrobenzo[b]thiophene derivatives, related to the structural motif of the compound, have been synthesized under microwave irradiation, indicating a methodological advancement in preparing compounds with potential pharmacological properties (A. A. Abdalha et al., 2011).
Material Science Applications
Compounds containing tert-butyl groups have also found applications in material science, particularly in the synthesis of polyamides and polyimides with high thermal stability and mechanical properties. For instance, ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol exhibit remarkable solubility and thermal properties, indicating their potential use in high-performance materials (S. Hsiao et al., 2000).
Catalysis and Ligand Development
Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been synthesized for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the importance of such compounds in catalysis and the synthesis of chiral pharmaceutical ingredients (T. Imamoto et al., 2012). This indicates the compound's potential role in the development of catalysts for stereoselective synthesis.
Antimicrobial and Antifungal Agents
Derivatives of tetrahydro-1-benzothiophene-3-carboxamide have shown promising antibacterial and antifungal activities. Such compounds, due to their structural features, including the presence of tert-butyl and benzothiophene groups, can be crucial in developing new antimicrobial agents (Vasu et al., 2005).
Properties
IUPAC Name |
6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O2S/c1-18-8-6-7-9-21(18)28-25(33)24-20-11-10-19(27(2,3)4)16-22(20)34-26(24)29-23(32)17-31-14-12-30(5)13-15-31/h6-9,19H,10-17H2,1-5H3,(H,28,33)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZSUXGFDTWFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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